molecular formula C8H6BrFO2 B1528271 5-Bromo-4-fluoro-2-methylbenzoic acid CAS No. 1427416-33-8

5-Bromo-4-fluoro-2-methylbenzoic acid

Cat. No. B1528271
M. Wt: 233.03 g/mol
InChI Key: OFPHIASYPPAEEH-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-methylbenzoic acid is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 . It is also known by its IUPAC name, 5-bromo-4-fluoro-2-methylbenzoic acid .


Molecular Structure Analysis

The InChI code for 5-Bromo-4-fluoro-2-methylbenzoic acid is 1S/C8H6BrFO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-fluoro-2-methylbenzoic acid include a molecular weight of 233.04 . The compound is a solid at room temperature . More specific properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Fluorescent Quenching Detection and Sensor Applications

One notable application of derivatives of 5-Bromo-4-fluoro-2-methylbenzoic acid is in the development of fluorescent sensors. For instance, a study reported the synthesis of bifunctional fluorescent quenching detection materials for 2,4,6-trinitrophenol (TNP) and acetate ions. This work utilized a derivative synthesized through a series of processes including bromination and methylation, demonstrating the compound's utility in creating exclusive fluorescence sensors for environmental and analytical purposes (Ni et al., 2016).

Continuous Flow Synthesis in Material Science

Another application is found in the synthesis of related compounds, such as 2,4,5-Trifluorobenzoic acid, which is valuable in the pharmaceutical industry and material science. Research demonstrates a continuous microflow process for the synthesis of such compounds, highlighting the efficiency and applicability of related benzoic acids in developing pharmaceuticals and materials (Deng et al., 2015).

Crystallographic and Structural Analysis

The structural analysis of benzoic acid derivatives, including 5-Bromo-2-methyl benzoic acid, has been conducted to understand their crystal packing and intermolecular interactions. Such studies are crucial for designing new materials and understanding the physical properties of compounds for various applications in chemistry and materials science (Pramanik et al., 2019).

Enhancing Conductivity in Organic Electronics

In organic electronics, derivatives of 5-Bromo-4-fluoro-2-methylbenzoic acid have been used to modify the conductivity of materials. A study demonstrated that halobenzoic acids, including derivatives similar to 5-Bromo-4-fluoro-2-methylbenzoic acid, could significantly enhance the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), making them applicable for high-efficiency organic solar cells and other electronic devices (Tan et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . It should be stored in a sealed container at room temperature .

properties

IUPAC Name

5-bromo-4-fluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPHIASYPPAEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-fluoro-2-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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